molecular formula C20H22N2O3 B11482216 1-(3,4-dimethoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

1-(3,4-dimethoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11482216
M. Wt: 338.4 g/mol
InChI Key: SCGLZZUIPFWLDI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. This particular compound is characterized by its unique structure, which includes methoxy groups and a tetrahydro-beta-carboline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced beta-carboline derivatives.

    Substitution: Halogenated or alkylated beta-carboline derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and its interaction with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to changes in cellular processes. Specific pathways involved include the inhibition of monoamine oxidase and modulation of neurotransmitter levels.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the methoxy groups but differs in its core structure.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar methoxy substitution but different core structure.

Uniqueness: 1-(3,4-dimethoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its tetrahydro-beta-carboline core, which imparts distinct biological activities and chemical reactivity compared to other methoxy-substituted compounds.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C20H22N2O3/c1-23-13-5-6-16-15(11-13)14-8-9-21-19(20(14)22-16)12-4-7-17(24-2)18(10-12)25-3/h4-7,10-11,19,21-22H,8-9H2,1-3H3

InChI Key

SCGLZZUIPFWLDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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